N-{[4-(anilinocarbonyl)phenyl]sulfonyl}glycine
Overview
Description
N-{[4-(anilinocarbonyl)phenyl]sulfonyl}glycine, commonly referred to as NAGly, is a small molecule that has gained significant attention in recent years due to its potential therapeutic properties. NAGly is a member of the endocannabinoid family, which includes compounds that interact with the cannabinoid receptors in the body. In
Mechanism of Action
NAGly acts as an agonist at the G protein-coupled receptor GPR18, which is expressed in various tissues, including the brain, immune cells, and cardiovascular system. Activation of GPR18 by NAGly leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of ERK1/2 and PI3K/Akt signaling pathways.
Biochemical and Physiological Effects
NAGly has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. NAGly has also been shown to protect against ischemia-reperfusion injury in the heart and brain. Additionally, NAGly has been shown to regulate blood pressure and glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using NAGly in lab experiments is its high purity and stability. NAGly is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using NAGly is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
For NAGly research include investigating its potential as an immunomodulatory agent and its use in the treatment of metabolic disorders.
Scientific Research Applications
NAGly has been shown to have a variety of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. It has been studied in various disease models, including multiple sclerosis, neuropathic pain, and ischemia-reperfusion injury. NAGly has also been shown to have a role in regulating blood pressure and glucose metabolism.
properties
IUPAC Name |
2-[[4-(phenylcarbamoyl)phenyl]sulfonylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-14(19)10-16-23(21,22)13-8-6-11(7-9-13)15(20)17-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRICXWCYKFJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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